molecular formula C22H23N3O B5464443 [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone

Cat. No.: B5464443
M. Wt: 345.4 g/mol
InChI Key: RMHQDFOZKJPMOD-UHFFFAOYSA-N
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Description

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and finally the phenylmethanone group. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Steviol glycoside: A glycoside responsible for the sweet taste of Stevia leaves.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

What sets [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-9-11-17(12-10-16)20-14-23-24-21(20)19-8-5-13-25(15-19)22(26)18-6-3-2-4-7-18/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHQDFOZKJPMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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